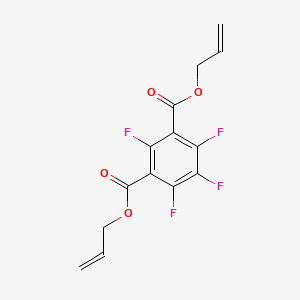
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with four fluorine atoms and two ester groups, making it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate typically involves the esterification of 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid with diprop-2-en-1-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Produces 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid.
Reduction: Yields diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarbinol.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
作用機序
The mechanism by which Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms on the benzene ring can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with cellular pathways.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated benzene derivative used in organic synthesis.
Tetrafluorohydroquinone: Contains hydroxyl groups instead of ester groups, used in antioxidant applications.
1,4-Diiodotetrafluorobenzene: Used in halogen bonding studies and crystal engineering.
Uniqueness
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is unique due to its combination of fluorine atoms and ester groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization.
特性
CAS番号 |
114645-82-8 |
|---|---|
分子式 |
C14H10F4O4 |
分子量 |
318.22 g/mol |
IUPAC名 |
bis(prop-2-enyl) 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H10F4O4/c1-3-5-21-13(19)7-9(15)8(14(20)22-6-4-2)11(17)12(18)10(7)16/h3-4H,1-2,5-6H2 |
InChIキー |
NOPODQQHEWTJOP-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1F)F)F)C(=O)OCC=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


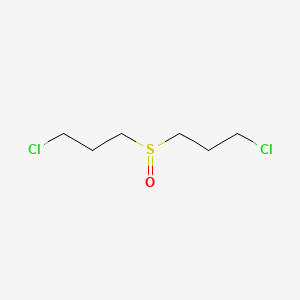
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
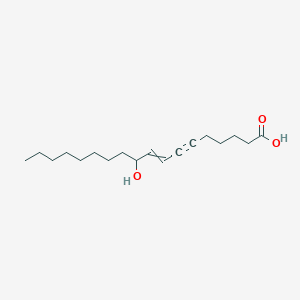
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
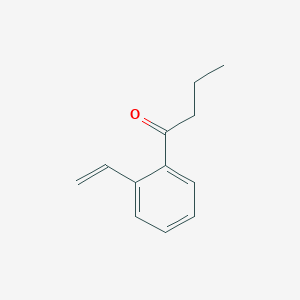

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
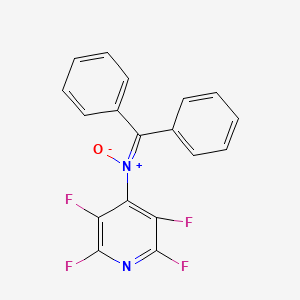
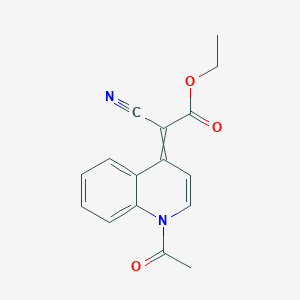
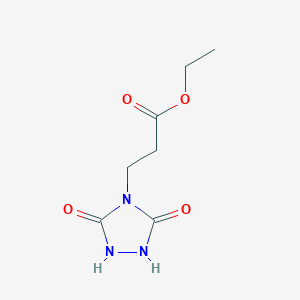
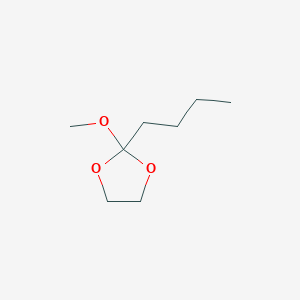
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
